molecular formula C13H18ClNO3 B2440444 2-Chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide CAS No. 1397198-95-6

2-Chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide

Cat. No.: B2440444
CAS No.: 1397198-95-6
M. Wt: 271.74
InChI Key: ZFJPSSSKOFOCQN-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide is an organic compound with the molecular formula C12H18ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a propylacetamide moiety

Preparation Methods

The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide typically involves the reaction of 3,4-dimethoxyaniline with chloroacetyl chloride to form 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

2-Chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the methoxy groups, to form corresponding quinones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the specific conditions and reagents used.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-Chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: This compound lacks the propyl group, which may affect its chemical reactivity and biological activity.

    2-Chloro-N-(2,3-dimethoxybenzyl)acetamide: The position of the methoxy groups differs, which can influence the compound’s properties and applications.

    2-Chloro-N-(3-chlorophenyl)acetamide: The presence of an additional chloro group can lead to different chemical and biological behaviors.

Properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-4-7-15(13(16)9-14)10-5-6-11(17-2)12(8-10)18-3/h5-6,8H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJPSSSKOFOCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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